molecular formula C11H8BrNO2S B1517224 2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1086380-14-4

2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No. B1517224
CAS RN: 1086380-14-4
M. Wt: 298.16 g/mol
InChI Key: BRVJCKIEHLUATA-UHFFFAOYSA-N
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Description

“2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1086380-14-4 . It has a molecular weight of 299.17 . The IUPAC name for this compound is 2-(2-bromobenzyl)-1H-1lambda3-thiazole-4-carboxylic acid .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium has been used to yield 2-(4-bromophenyl)-2-methylpropanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrNO2S/c12-8-4-2-1-3-7 (8)5-10-13-9 (6-16-10)11 (14)15/h1-4,6,16H,5H2, (H,14,15) . This indicates the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid” are not available, thiazole derivatives have been studied for their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 299.17 . It is stored at a temperature of 28 C .

Scientific Research Applications

Synthetic Pathways and Derivative Formation

Research into compounds structurally related to 2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid has demonstrated their versatility in synthetic organic chemistry. For instance, the addition of dimethyl acetylenedicarboxylate to thioureas leads to the formation of imino-3-methyl-5-carboxymethylidenethiazolidinones, showcasing a method to create thiazolidinone derivatives, which are important in the synthesis of various biologically active compounds (Nagarajan et al., 1983). Similarly, the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases starting from thiazole-derivatives highlight their potential as antihypertensive α-blocking agents, indicating the role these compounds play in medicinal chemistry (Abdel-Wahab et al., 2008).

Crystallography and Molecular Structure

The crystal structure of febuxostat-acetic acid, which includes a thiazole ring analogous to the core structure of interest, underlines the importance of studying the molecular and crystal structures of thiazole derivatives. Such studies aid in understanding the drug interactions at the molecular level, providing insights into the design of more efficient drugs (Wu et al., 2015).

Biomass-Derived Fluorescent Materials

The preparation of fluorescent materials from biomass-derived furfural and natural amino acid cysteine through cross-coupling reactions demonstrates the application of thiazole derivatives in materials science. This process, leading to the synthesis of arylated furylthiazoles with strong photoluminescence, showcases the potential of thiazole derivatives in the development of novel fluorescent materials for various applications (Tanaka et al., 2015).

Safety and Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . It is always recommended to handle the compound with appropriate personal protective equipment and to ensure adequate ventilation .

Future Directions

The future directions for “2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid” and similar compounds could involve further exploration of their diverse biological activities . This could lead to the development of new therapeutic agents with a range of applications.

properties

IUPAC Name

2-[(2-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2S/c12-8-4-2-1-3-7(8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVJCKIEHLUATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=CS2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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